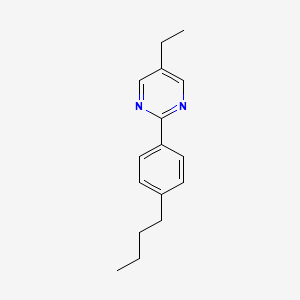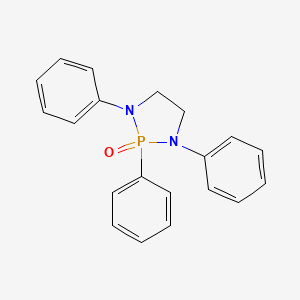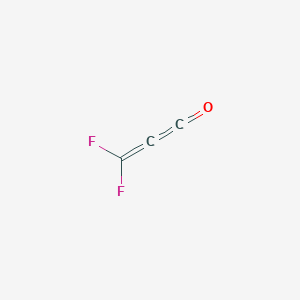![molecular formula C25H33NO3 B14288671 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole CAS No. 140234-57-7](/img/structure/B14288671.png)
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole typically involves the reaction of 4-hexyloxybenzaldehyde with o-aminophenol under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoxazole derivatives.
Scientific Research Applications
5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound may have potential as a fluorescent probe or sensor due to its unique structural features.
Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The hexyloxy groups can influence its binding affinity and selectivity, while the benzoxazole ring can participate in various chemical interactions, such as hydrogen bonding or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Hexyloxybenzaldehyde: A precursor in the synthesis of 5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole.
4-(Hexyloxy)phenol: Another compound with similar structural features but different functional groups.
4-Hexyloxybenzoic acid: A related compound with a carboxylic acid group instead of the benzoxazole ring.
Uniqueness
This compound is unique due to the presence of both hexyloxy groups and the benzoxazole ring. This combination of structural features can impart distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
140234-57-7 |
|---|---|
Molecular Formula |
C25H33NO3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-hexoxy-2-(4-hexoxyphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C25H33NO3/c1-3-5-7-9-17-27-21-13-11-20(12-14-21)25-26-23-19-22(15-16-24(23)29-25)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
InChI Key |
SKFLYEZLAUHQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
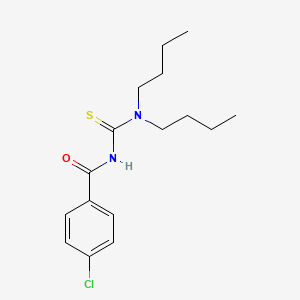
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
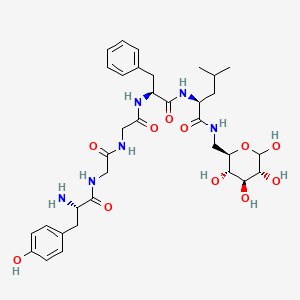
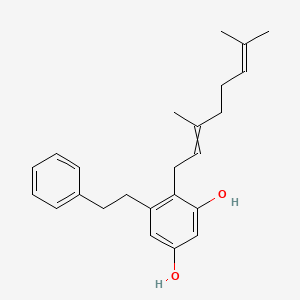
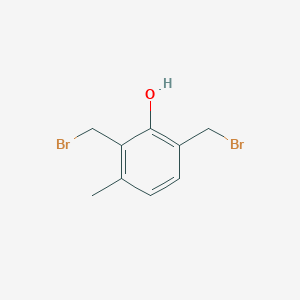
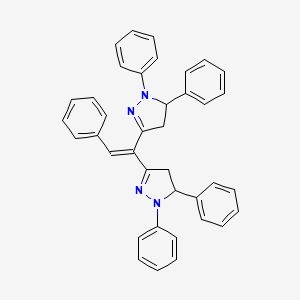
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
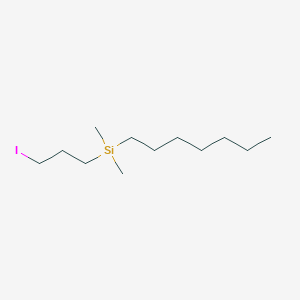
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
